Diethylene Glycol chemical properties and structure
Diethylene Glycol chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Diethylene Glycol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental analysis of diethylene glycol (DEG). The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound.
Chemical Structure and Identification
Diethylene glycol is an organic compound with the chemical formula C₄H₁₀O₃.[1][2] It is structurally composed of two ethylene (B1197577) glycol units joined by an ether linkage.[1]
Synonyms: 2,2'-Oxydiethanol, Diglycol, 2-(2-Hydroxyethoxy)ethanol[1]
Molecular Structure Visualization:
The following diagram illustrates the chemical structure of diethylene glycol.
Caption: Chemical structure of Diethylene Glycol.
Physicochemical Properties
Diethylene glycol is a colorless, odorless, viscous, and hygroscopic liquid at room temperature.[1] It is miscible with water, alcohols, ethers, and acetone.
Table 1: Physical and Chemical Properties of Diethylene Glycol
| Property | Value |
| Molecular Formula | C₄H₁₀O₃ |
| Molar Mass | 106.12 g/mol [1] |
| Appearance | Colorless, viscous liquid[1] |
| Odor | Odorless |
| Density | 1.118 g/cm³ at 20 °C |
| Melting Point | -10.45 °C |
| Boiling Point | 244-245 °C[1] |
| Flash Point | 143 °C (open cup) |
| Solubility | Miscible with water, ethanol, acetone, and ether |
| Refractive Index (n²⁰/D) | 1.447 |
Experimental Protocols
The determination of the physicochemical properties of diethylene glycol is governed by standardized test methods, primarily those outlined by ASTM International.
Standard Test Methods for Glycols (ASTM E202)
ASTM E202 provides a comprehensive set of procedures for the analysis of various glycols, including diethylene glycol.[3][4] These methods are crucial for quality control and specification compliance.
Workflow for Glycol Analysis based on ASTM E202
Caption: General workflow for the analysis of glycols according to ASTM E202.
Key Experimental Procedures:
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Specific Gravity: Determined using a pycnometer or a digital density meter as described in ASTM D891.
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Distillation Range: Measured according to ASTM D1078 to determine the boiling range of the substance.
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Acidity: Assessed by titration with a standardized solution of sodium hydroxide (B78521) in the presence of a suitable indicator, as detailed in ASTM D1613.
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Water Content: Quantified using the Karl Fischer titration method outlined in ASTM E203.
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Iron: Colorimetric determination after chelation, as specified within the ASTM E202 standard.
Synthesis of Diethylene Glycol
Diethylene glycol is primarily produced as a co-product during the hydrolysis of ethylene oxide to produce ethylene glycol.[1] The reaction conditions can be controlled to influence the yield of diethylene glycol.
Reaction Pathway:
-
Ethylene Oxide + Water → Ethylene Glycol C₂H₄O + H₂O → HOCH₂CH₂OH
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Ethylene Glycol + Ethylene Oxide → Diethylene Glycol HOCH₂CH₂OH + C₂H₄O → (HOCH₂CH₂)₂O
Experimental Conditions:
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Reactants: Ethylene oxide and water.
-
Temperature: The hydrolysis reaction is typically carried out at elevated temperatures, often in the range of 150-200°C.
-
Pressure: The reaction is conducted under pressure to maintain the reactants in the liquid phase.
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Catalyst: The reaction can proceed without a catalyst (thermal hydrolysis) or be catalyzed by acids or bases.[5]
-
Purification: The product mixture, which contains monoethylene glycol, diethylene glycol, and higher glycols, is separated by fractional distillation under vacuum.
Typical Reactions of Diethylene Glycol
The presence of two primary hydroxyl groups makes diethylene glycol a versatile chemical intermediate. A common reaction is esterification.
Esterification of Diethylene Glycol with a Carboxylic Acid:
This protocol is a general representation of an acid-catalyzed esterification.
Materials and Equipment:
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Diethylene glycol
-
Carboxylic acid (e.g., stearic acid)
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Acid catalyst (e.g., p-toluenesulfonic acid)
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Round-bottom flask with a heating mantle and magnetic stirrer
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Dean-Stark apparatus and condenser
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Thermometer
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Nitrogen inlet
Procedure:
-
Charge the round-bottom flask with diethylene glycol and the carboxylic acid.
-
Add a catalytic amount of the acid catalyst.
-
Assemble the Dean-Stark apparatus and condenser.
-
Begin stirring and gently heat the mixture under a nitrogen atmosphere.
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The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by techniques such as titration to determine the acid value.
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Upon completion, cool the reaction mixture and neutralize the catalyst with a base.
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The crude product is then purified, typically by washing with water and subsequent removal of any solvent under reduced pressure.
Spectroscopic Properties
Spectroscopic analysis is essential for the identification and quantification of diethylene glycol.
¹H NMR Spectroscopy
The ¹H NMR spectrum of diethylene glycol is relatively simple and characteristic.
Table 2: ¹H NMR Spectral Data for Diethylene Glycol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.60 | Triplet | 4H | -O-CH₂ -CH₂-OH |
| ~3.72 | Triplet | 4H | -O-CH₂-CH₂ -OH |
| ~4.50 | Singlet (broad) | 2H | -OH |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
FTIR Spectroscopy
The FTIR spectrum of diethylene glycol exhibits characteristic absorption bands corresponding to its functional groups.
Table 3: Key FTIR Absorption Bands for Diethylene Glycol
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3600-3200 (broad) | O-H stretch | Hydroxyl (-OH) |
| 2950-2850 | C-H stretch | Alkane (-CH₂) |
| ~1120 | C-O-C stretch | Ether |
| ~1060 | C-O stretch | Primary Alcohol |
FTIR spectroscopy is also a valuable tool for detecting diethylene glycol as a contaminant in various products.[6][7][8] The presence of characteristic DEG peaks, particularly in the fingerprint region (e.g., around 881 cm⁻¹ and 1083 cm⁻¹), can be used for its identification and quantification.[6]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and analytical methodologies for diethylene glycol. The information presented, including the structured data tables and experimental protocol outlines, serves as a valuable resource for professionals in scientific research and development. The provided visualizations of the chemical structure and analytical workflow are intended to facilitate a clearer understanding of this important industrial chemical.
References
- 1. Diethylene glycol - Wikipedia [en.wikipedia.org]
- 2. Diethylene Glycol | C4H10O3 | CID 8117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Diethylene glycol(111-46-6) 1H NMR [m.chemicalbook.com]
- 5. Tech-Type: Ethylene Oxide Hydrolysis into Ethylene Glycols [portfolio-pplus.com]
- 6. FT-IR Spectroscopy for the Detection of Diethylene Glycol (DEG) Contaminant in Glycerin-Based Pharmaceutical Products and Food Supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
